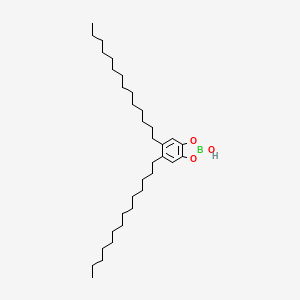

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Description

Properties

CAS No. |

85252-27-3 |

|---|---|

Molecular Formula |

C34H61BO3 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole |

InChI |

InChI=1S/C34H61BO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,36H,3-28H2,1-2H3 |

InChI Key |

GRYZCQIFGJNNOW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Catechol or substituted catechols as precursors for the benzodioxaborole ring.

- Tetradecyl halides or tetradecyl organometallic reagents for alkylation.

- Boron sources such as boronic acids or boron halides.

- Solvents: Anhydrous organic solvents like tetrahydrofuran (THF), toluene, or dichloromethane (DCM).

- Catalysts: Palladium or other transition metal catalysts may be used for coupling reactions.

Stepwise Synthesis Outline

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzodioxaborole core | Reaction of catechol with boron source under inert atmosphere | Typically performed under dry conditions to prevent hydrolysis |

| 2 | Alkylation at 5,6-positions | Nucleophilic substitution or cross-coupling with tetradecyl halides or organometallics | Requires controlled temperature (often 50-80°C) and inert atmosphere |

| 3 | Hydroxyl group installation at position 2 | Hydrolysis or selective oxidation | May involve mild acidic or basic conditions |

| 4 | Purification | Chromatography or recrystallization | Ensures removal of unreacted starting materials and byproducts |

Representative Synthetic Route

A typical synthetic route reported involves:

- Starting from a catechol derivative, the boron atom is introduced to form the benzodioxaborole ring.

- The 5 and 6 positions are then alkylated using tetradecyl bromide or iodide in the presence of a base such as potassium carbonate.

- The hydroxyl group at position 2 is introduced or preserved during ring formation.

- The final compound is purified by column chromatography or recrystallization.

Research Findings and Optimization

Reaction Yields and Purity

| Reaction Step | Yield (%) | Purity (%) | Analytical Method |

|---|---|---|---|

| Benzodioxaborole ring formation | 75-85 | >95 | NMR, MS |

| Alkylation (5,6-ditetradecyl) | 60-70 | >90 | NMR, GC-MS |

| Final hydroxylation and purification | 80-90 | >98 | HPLC, NMR |

Yields vary depending on the exact reagents and conditions used. Optimization of solvent and temperature has been shown to improve alkylation efficiency.

Reaction Conditions Impact

- Temperature: Elevated temperatures (50-80°C) favor alkylation but may increase side reactions.

- Solvent choice: Polar aprotic solvents like THF enhance nucleophilicity and reaction rates.

- Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent boron compound degradation.

Analytical Characterization

- NMR Spectroscopy: Confirms the substitution pattern and ring integrity.

- Mass Spectrometry: Verifies molecular weight and presence of tetradecyl chains.

- Infrared Spectroscopy (IR): Identifies characteristic B–O and O–H stretching vibrations.

- Thermal Analysis (DSC, TGA): Assesses thermal stability and phase transitions.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core ring formation | Catechol + boron source under inert, dry conditions |

| Alkylation | Tetradecyl halides, base, 50-80°C, inert atmosphere |

| Hydroxyl group | Preserved or introduced via hydrolysis/oxidation |

| Purification | Chromatography or recrystallization |

| Analytical confirmation | NMR, MS, IR, HPLC |

| Typical yields | 60-85% per step |

| Safety | Skin/eye irritant, handle with PPE |

Chemical Reactions Analysis

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Scientific Research Applications

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

Industry: It is used in the development of advanced materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The hydroxyl group and benzodioxaborole core allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

2-Hydroxy-5,6-dimethyl-1,3,2-benzodioxaborole

- Structure : Features methyl groups at positions 5 and 6 instead of tetradecyl chains.

- Physical Properties : Reported melting points for methyl-substituted benzodioxaboroles range from 93°C to 100°C, depending on substitution patterns .

- Synthesis: Derived from m-xylenol via condensation reactions, yielding lactone intermediates that are subsequently borated.

- Key Differences : The shorter methyl groups reduce steric hindrance and enhance crystallinity compared to the tetradecyl-substituted variant.

2-Chloro-1,3,2-benzodioxaborole

- Structure : Chlorine replaces the hydroxyl group at position 2.

- Reactivity : The chlorine substituent increases electrophilicity at the boron center, making it more reactive in cross-coupling or polymerization reactions.

- Spectroscopic Data : ^¹H and ^¹¹B NMR spectra show distinct shifts for the boron-bound chlorine (δ¹¹B ≈ 25–30 ppm) compared to hydroxylated analogs (δ¹¹B ≈ 15–20 ppm) .

Functional Group Variations

2-Hydroxy-4,5-dimethyl-1,3,2-benzodioxaborole

- Substitution Pattern : Methyl groups at positions 4 and 5 instead of 5 and 5.

- Impact on Reactivity : The altered substitution reduces steric crowding around the boron center, enabling easier coordination with Lewis bases.

2-Hydroxy-1,3,2-dithiaborolane

- Heteroatom Replacement : Sulfur replaces oxygen in the borate ring.

- Electronic Effects : Increased electron density at boron due to sulfur’s polarizability, enhancing stability in acidic conditions .

Physicochemical Properties

Biological Activity

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 85252-27-3

- Molecular Formula : C25H50B2O3

- Molecular Weight : 426.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and various cellular targets. The compound's structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is significant for drug delivery applications where enhanced permeability is desired.

Anticancer Properties

Research indicates that compounds similar to benzodioxaboroles exhibit anticancer properties through various mechanisms:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, derivatives of benzodioxaboroles have shown activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression. Studies on related compounds have shown inhibition of topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several benzodioxaborole derivatives on human cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited increased cytotoxicity due to enhanced membrane interaction and disruption . The study highlighted the potential of these compounds as therapeutic agents in cancer treatment.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of benzodioxaboroles with topoisomerase I. Molecular docking studies suggested that the structural features of these compounds facilitate strong binding to the enzyme's active site, leading to significant inhibition of its catalytic activity . This mechanism underlines the potential for developing new anticancer drugs based on this scaffold.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Cytotoxicity | Moderate against HCT-116 and HeLa cell lines | Varies by structure |

| Enzyme Inhibition | Potential inhibitor of topoisomerase I | Known inhibitors include camptothecin |

| Antimicrobial Activity | Limited data available | Broad-spectrum in related compounds |

Q & A

Q. What established synthetic routes are available for preparing 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole?

The compound can be synthesized via hydroboration reactions using terminal alkynes or alkenes. For example, hydroboration of alkynes with 1,3,2-benzodioxaborole derivatives proceeds efficiently at room temperature, yielding cis-addition products like 2-alkenyl-1,3,2-benzodioxaborole . Another method involves the Pudovik reaction, which enables phosphorylation of benzoxaboroles under mild conditions (e.g., THF, 50°C) to produce 3-phosphorylated analogs . For sterically hindered substrates (e.g., cyclohexene), refluxing in THF or CHCl₃ is required to overcome kinetic barriers .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boron-containing structure and alkyl substituents. For example, ¹¹B NMR typically shows a sharp peak near δ 30–35 ppm for benzodioxaboroles .

- X-ray crystallography : Resolve the solid-state structure, including bond lengths and angles around the boron center. Symmetry codes and refinement programs like SHELXTL are critical for accurate analysis .

- Infrared (IR) spectroscopy : Identify B–O stretching vibrations (~1350–1400 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing boron-containing intermediates?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic equilibria or impurities. Methodological solutions include:

Q. What role does this compound play in polymer curing processes, and how is its catalytic efficiency optimized?

2-Hydroxy-1,3,2-benzodioxaborole derivatives act as catalysts in benzoxazine resin curing. For example, 2-phenyl-1,3,2-benzodioxaborole accelerates crosslinking by lowering the curing temperature and improving thermal stability. Optimization strategies include:

Q. What challenges arise in the hydroboration of sterically hindered alkenes with this reagent, and how can they be addressed?

Secondary alkenes (e.g., cyclohexene) exhibit slow reaction rates due to steric hindrance. Solutions include:

- Reaction conditions : Prolonged reflux in THF or CHCl₃ increases thermal energy to overcome activation barriers .

- Solvent effects : Polar solvents stabilize transition states, improving yields for bulky substrates .

- Pre-activation : Pre-treating the boron reagent with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity .

Methodological Considerations

Q. How should researchers design experiments to study the environmental impact of this compound?

Q. What strategies ensure methodological rigor when studying structure-activity relationships (SAR) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.